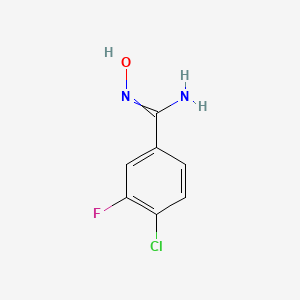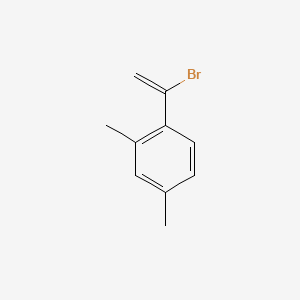
1-(1-Bromovinyl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromovinyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromovinyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromovinyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromovinyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The bromine atom in the bromovinyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as halogens, nitronium ions, and sulfonyl chlorides.
Nucleophilic Substitution: Reagents such as alkyl or aryl lithium compounds, Grignard reagents, and other nucleophiles can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: New compounds with different substituents replacing the bromine atom.
Scientific Research Applications
1-(1-Bromovinyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-2,4-dimethylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromovinyl group can undergo addition reactions with electrophiles, leading to the formation of new bonds. Additionally, the bromine atom can be replaced by nucleophiles through substitution reactions, resulting in the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Iodovinyl)-2,4-dimethylbenzene
- 1-(1-Chlorovinyl)-2,4-dimethylbenzene
- 1-(1-Bromovinyl)-4-methylbenzene
Uniqueness
1-(1-Bromovinyl)-2,4-dimethylbenzene is unique due to the presence of both the bromovinyl group and the two methyl groups on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
XEQHAVAOLWHTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


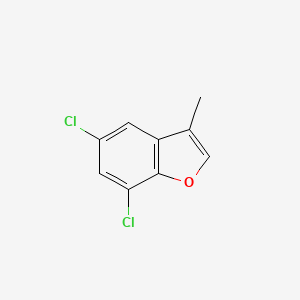
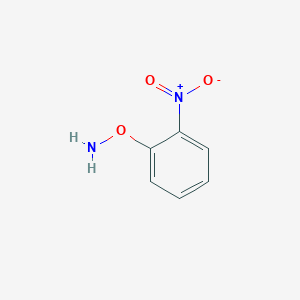
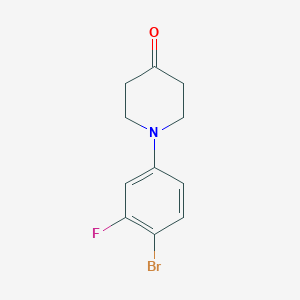
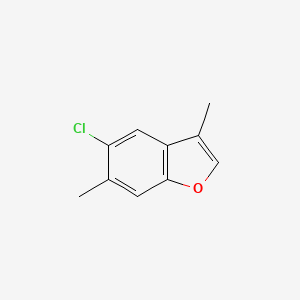
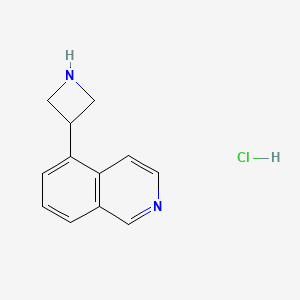
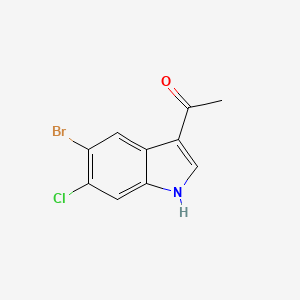

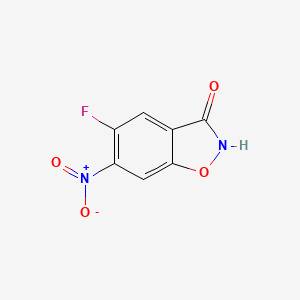
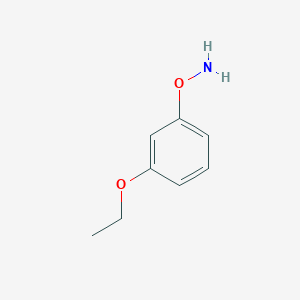
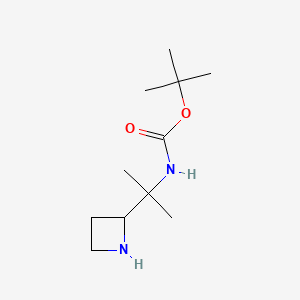
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
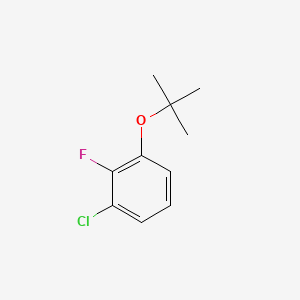
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)
